molecular formula C22H28N2O3S B5470455 N,N-DIPROPYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZENE-1-SULFONAMIDE

N,N-DIPROPYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZENE-1-SULFONAMIDE

Cat. No.: B5470455
M. Wt: 400.5 g/mol
InChI Key: VGOGIMHMFSYBGD-UHFFFAOYSA-N
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Description

N,N-DIPROPYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a tetrahydroquinoline core, which is a partially saturated derivative of quinoline, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIPROPYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-DIPROPYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZENE-1-SULFONAMIDE is unique due to the presence of both the tetrahydroquinoline core and the sulfonamide group, which confer distinct chemical and biological properties. This combination allows the compound to interact with a wide range of molecular targets, making it a versatile tool in scientific research and drug development .

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-3-15-23(16-4-2)28(26,27)20-13-11-19(12-14-20)22(25)24-17-7-9-18-8-5-6-10-21(18)24/h5-6,8,10-14H,3-4,7,9,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOGIMHMFSYBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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